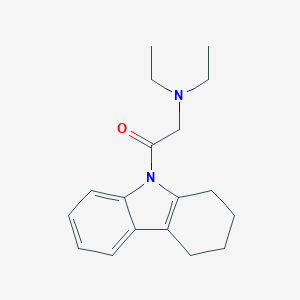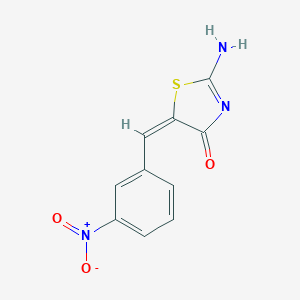![molecular formula C11H9ClN4S B249933 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as CETI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the triazinylindole family and has been shown to possess a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential use in various scientific applications, including as an antitumor agent, a photosensitizer for photodynamic therapy, and a fluorescent probe for the detection of metal ions. In particular, 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to possess a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one of the limitations of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, including the development of more efficient synthesis methods, the exploration of its potential use as a photosensitizer for photodynamic therapy, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol in vivo, as well as its potential use in combination with other antitumor agents.
Méthodes De Synthèse
The synthesis of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-2-mercaptobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 8-chloro-3-nitroindole, which undergoes reduction to produce 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol. The overall yield of this reaction is approximately 45%, and the purity of the compound can be further improved through recrystallization.
Propriétés
Formule moléculaire |
C11H9ClN4S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
Clé InChI |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)


![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)